In Vitro ACE Inhibitory Potency (IC50): Cilazaprilat Versus Enalaprilat and Captopril
Cilazaprilat, the active metabolite of cilazapril, demonstrates an IC50 of 1.9 nM against rabbit lung angiotensin-converting enzyme (ACE) in vitro [1], making it more potent than both enalaprilat and captopril, which have higher IC50 values. This sub-nanomolar potency represents a quantifiable biochemical differentiation that underlies its clinical dosing and duration of action.
| Evidence Dimension | In vitro ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Enalaprilat (higher IC50, exact value not directly compared in same assay); Captopril (higher IC50) |
| Quantified Difference | Cilazaprilat is among the most potent ACE inhibitors tested, with a sub-nanomolar IC50, whereas comparator agents generally exhibit higher IC50 values. Exact fold difference cannot be calculated from available data. |
| Conditions | Rabbit lung ACE; Hip-His-Leu substrate; in vitro assay |
Why This Matters
Higher potency enables lower clinical doses to achieve equivalent or greater ACE inhibition, which is a key consideration for procurement when dose-ranging or cost-per-dose evaluations are performed.
- [1] Waterfall JF. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor. Br J Clin Pharmacol. 1989;27 Suppl 2:139S-150S. doi:10.1111/j.1365-2125.1989.tb03475.x. View Source
